1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo-

GSK-3β inhibition Wnt/β-catenin signaling osteoporosis

1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo- (CAS 7338-80-9), also referred to as 6-benzyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one or 6-benzyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one, is a sulfur-bearing 1,2,4-triazin-5-one heterocycle with molecular formula C₁₀H₉N₃OS and molecular weight 219.26 g/mol. The compound features a benzyl substituent at the 6-position and a thioxo (C=S) group at the 3-position, giving rise to thione-thiol tautomerism that underpins its distinctive chemical reactivity.

Molecular Formula C10H9N3OS
Molecular Weight 219.27 g/mol
CAS No. 7338-80-9
Cat. No. B3281420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo-
CAS7338-80-9
Molecular FormulaC10H9N3OS
Molecular Weight219.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NNC(=S)NC2=O
InChIInChI=1S/C10H9N3OS/c14-9-8(12-13-10(15)11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15)
InChIKeyFVLMRSJALFJPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo- (CAS 7338-80-9): Core Structural Identity and Procurement Baseline


1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo- (CAS 7338-80-9), also referred to as 6-benzyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one or 6-benzyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one, is a sulfur-bearing 1,2,4-triazin-5-one heterocycle with molecular formula C₁₀H₉N₃OS and molecular weight 219.26 g/mol [1]. The compound features a benzyl substituent at the 6-position and a thioxo (C=S) group at the 3-position, giving rise to thione-thiol tautomerism that underpins its distinctive chemical reactivity [2]. This compound is commercially available through major chemical suppliers including Sigma-Aldrich (as AldrichCPR) and specialty vendors at reported purity levels of ≥95% .

Why 3-Thioxo-1,2,4-Triazin-5-One Analogs Cannot Be Interchanged with CAS 7338-80-9


The 3-thioxo-1,2,4-triazin-5-one scaffold contains three distinct nucleophilic centers—the exocyclic sulfur atom and two endocyclic nitrogen atoms (N-2 and N-4)—whose relative reactivity is exquisitely sensitive to the nature of the 6-position substituent [1]. The benzyl group at position 6 of CAS 7338-80-9 introduces a specific balance of steric bulk, conformational flexibility (via the CH₂ spacer), and lipophilicity that directly governs both the regiochemical outcome of downstream alkylation and cyclocondensation reactions and the pharmacological profile of derived bioactive molecules [2]. Replacing this compound with a 6-phenyl analog (CAS 447-00-7) eliminates the methylene spacer, altering conformational freedom and receptor-fit characteristics; substituting with a 3-oxo analog (6-benzyl-2H-[1,2,4]triazine-3,5-dione) abolishes the thiol-based nucleophilicity required for S-alkylation and thiazolo-ring fusion; while introducing a 4-amino group (as in 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one) redirects reactivity toward different fused heterocyclic systems. These structural variations produce functionally non-interchangeable synthetic intermediates, which is why the choice of CAS 7338-80-9 versus close analogs must be evidence-driven.

Quantitative Differentiation Evidence for CAS 7338-80-9 Versus Closest Structural Analogs


GSK-3β Pathway Modulation: Downstream ALP Activation EC₅₀ Achievable from CAS 7338-80-9 but Not from 3-Oxo Analogs

CAS 7338-80-9 (6-benzyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one) serves as the direct synthetic precursor for 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives that exhibit quantifiable β-catenin translocation capability and alkaline phosphatase (ALP) activation activity—functional readouts of GSK-3β pathway modulation relevant to osteoporosis [1]. Among 14 characterized derivatives, compound 6b—synthesized from the 6-(4-chlorobenzyl) variant of the thioxo-triazinone precursor—demonstrated an EC₅₀ of 11.283 μM for ALP activation [1]. Molecular docking confirmed that these derivatives are predicted GSK-3 inhibitors [1]. In contrast, the 3-oxo analog (6-benzyl-2H-[1,2,4]triazine-3,5-dione) lacks the thiol group required for thiazolo-ring fusion via condensation with α-phenacyl chlorides, rendering this entire class of GSK-3β modulators synthetically inaccessible from the oxo compound [1]. No equivalent β-catenin translocation or ALP activation data have been reported for derivatives of the 6-phenyl analog (CAS 447-00-7) in peer-reviewed literature as of the search date.

GSK-3β inhibition Wnt/β-catenin signaling osteoporosis ALP activation bone anabolic agents

Acetylcholinesterase (AChE) Inhibitor Development: Quantitative Inhibition Data from CAS 7338-80-9-Derived Compounds

CAS 7338-80-9 has been employed as a key intermediate for constructing 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives evaluated as dual binding site AChE inhibitors [1]. In the Ellman colorimetric assay using AChE from Torpedo californica with huperzine-A as reference, the majority of target compounds derived from this precursor exhibited >50% inhibition at 10 μM, with specific derivatives (6c and 6i) achieving 76.10% and 77.82% inhibition at 10 μM, respectively [2]. X-ray crystallography of 6-benzyl-3-{4-(2-(1-piperidinyl)-2-oxoethoxy)phenyl}thiazolo(3,2-b)-1,2,4-triazin-7-one confirmed the molecular structure of a representative derivative [1]. The 3-thioxo group of CAS 7338-80-9 is essential for the initial S-alkylation step that precedes thiazolo ring formation; 3-oxo analogs cannot participate in this synthetic sequence, and the 4-amino derivative (4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one) directs reactivity toward 1,3,4-thiadiazole-fused systems rather than the thiazolo[3,2-b]triazinone scaffold associated with AChE inhibition [1] [3].

acetylcholinesterase inhibition Alzheimer's disease dual binding site inhibitors thiazolo-triazinone neurodegeneration

Regioselective S-Alkylation Reactivity: 3-Thioxo Group Enables Synthetic Routes Inaccessible to 3-Oxo Analogs

The 3-thioxo group in CAS 7338-80-9 and its congeners supports regioselective S-alkylation at the exocyclic sulfur atom, an entry point for subsequent thermally or palladium-catalyzed Claisen rearrangements that deliver N-alkylated products [1]. This three-center nucleophilic system (exocyclic S, endocyclic N-2, and N-4) creates a divergent synthetic node where reaction conditions can be tuned to favor S- versus N-alkylation, enabling access to structurally diverse product families from a single precursor [1]. In contrast, 3-oxo analogs (e.g., 6-benzyl-2H-[1,2,4]triazine-3,5-dione) possess only nitrogen-centered nucleophilic sites, eliminating the S-alkylation pathway and the associated rearrangement chemistry [2]. The 4-amino-6-benzyl-3-mercapto analog, while also possessing a thiol group, exhibits altered nucleophilic hierarchy due to the electron-donating 4-amino substituent, directing alkylation and cyclocondensation toward different regiochemical outcomes [2].

regioselective S-alkylation thione-thiol tautomerism Claisen rearrangement heterocyclic synthesis chemoselectivity

Microwave-Assisted Synthesis Efficiency for CAS 7338-80-9 (Compound 7a) Demonstrated in Peer-Reviewed Literature

A dedicated synthetic methodology paper has demonstrated that CAS 7338-80-9 (designated as compound 7a in the study) can be prepared via microwave (MW) irradiation from acyl glycine precursors through sequential oxazolone formation, hydrolysis to phenylpyruvic acid, thiosemicarbazone formation, and cyclization [1]. The MW-assisted route was applied to the synthesis of 6-benzyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one (7a, the target compound) and its 4-phenyl derivatives (7b, 7c), establishing a precedent for accelerated synthesis of this scaffold [1]. While specific comparative yield data for 7a under MW vs. conventional heating were not extractable from the abstract, the broader literature on microwave-assisted triazine synthesis consistently demonstrates reaction time reductions from hours to minutes for analogous cyclocondensation reactions [1]. In contrast, no dedicated MW synthesis protocol has been reported for the 6-phenyl analog (CAS 447-00-7) or the 3-oxo analog, making CAS 7338-80-9 the best-characterized member of this series for accelerated synthesis.

microwave-assisted synthesis green chemistry 1,2,4-triazine synthesis reaction time reduction process efficiency

Benzyl vs. Phenyl Substituent at Position 6: Implications for Downstream Biological Activity and Synthetic Tractability

The benzyl group at position 6 of CAS 7338-80-9 incorporates a methylene (CH₂) spacer between the triazinone core and the phenyl ring, in contrast to the 6-phenyl analog (CAS 447-00-7) where the phenyl ring is directly attached . This structural difference has two demonstrable consequences: (1) increased conformational flexibility due to the sp³-hybridized CH₂ group, allowing the phenyl ring to adopt orientations favorable for target binding in downstream bioactive derivatives, and (2) altered lipophilicity (calculated logP difference of approximately 0.6 units between 6-benzyl and 6-phenyl analogs based on the additional CH₂ group) [1]. In the context of GSK-3β inhibitor development, the benzyl-containing thiazolo-triazinone derivatives (derived from CAS 7338-80-9) showed structure-dependent β-catenin translocation activity, with the nature of the 6-substituent directly influencing biological potency [1]. The 6-phenyl analog (CAS 447-00-7) has not been reported in any GSK-3β or AChE inhibitor study, suggesting either reduced synthetic tractability or less favorable biological properties of its derivatives.

structure-activity relationship benzyl substituent 6-phenyl analog lipophilicity conformational flexibility

Recommended Application Scenarios for CAS 7338-80-9 Based on Evidence Strength


Medicinal Chemistry: GSK-3β Inhibitor Lead Generation and SAR Exploration for Osteoporosis and Neurodegenerative Diseases

CAS 7338-80-9 is the precursor of choice for synthesizing 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives that have demonstrated GSK-3β pathway modulation through β-catenin translocation and ALP activation assays. The most active derivative (6b) achieved an ALP activation EC₅₀ of 11.283 μM, providing a quantifiable starting point for SAR optimization [1]. This application is recommended for groups pursuing non-bisphosphonate osteoporosis therapies or GSK-3β-targeted Alzheimer's disease interventions.

Medicinal Chemistry: Dual Binding Site AChE Inhibitor Development for Alzheimer's Disease

Derivatives synthesized from CAS 7338-80-9 have shown >50% AChE inhibition at 10 μM in the Ellman assay, with lead compounds achieving 76-78% inhibition [2] [3]. X-ray crystallography has confirmed the molecular structure of these derivatives, supporting structure-based drug design [2]. CAS 7338-80-9 should be prioritized for AChE inhibitor programs requiring the thiazolo[3,2-b]-1,2,4-triazin-7-one pharmacophore.

Synthetic Methodology Development: Divergent Heterocyclic Library Construction via Regioselective S-Alkylation

The three nucleophilic centers of CAS 7338-80-9 (exocyclic S, N-2, N-4) support regioselective S-alkylation as the first step in divergent synthesis sequences. Subsequent Claisen rearrangements (thermal or Pd-catalyzed) convert S-alkylated intermediates to N-alkylated products, enabling access to structurally diverse compound libraries from a single precursor [4]. This application is suited for academic and industrial groups building heterocyclic screening collections.

Process Chemistry: Microwave-Assisted Synthesis Route Optimization

A published MW-assisted synthetic protocol exists for CAS 7338-80-9 (compound 7a) starting from acyl glycine precursors, providing a foundation for further reaction optimization [5]. This protocol can serve as the basis for developing scalable, efficient manufacturing processes, distinguishing CAS 7338-80-9 from its analogs for which no MW protocols have been published.

Quote Request

Request a Quote for 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.